molecular formula C15H16N4O4 B11982295 N'-(2,3,4-Trimethoxybenzylidene)-2-pyrazinecarbohydrazide

N'-(2,3,4-Trimethoxybenzylidene)-2-pyrazinecarbohydrazide

Cat. No.: B11982295
M. Wt: 316.31 g/mol
InChI Key: SQWXVIKYOSZLPF-QGMBQPNBSA-N
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Description

N’-(2,3,4-Trimethoxybenzylidene)-2-pyrazinecarbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzylidene group substituted with three methoxy groups at the 2, 3, and 4 positions, linked to a pyrazinecarbohydrazide moiety. Its molecular formula is C14H16N4O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3,4-Trimethoxybenzylidene)-2-pyrazinecarbohydrazide typically involves the condensation reaction between 2,3,4-trimethoxybenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by cooling to precipitate the product, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2,3,4-Trimethoxybenzylidene)-2-pyrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3,4-Trimethoxybenzylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.

Major Products Formed

    Oxidation: Formation of 2,3,4-trimethoxybenzoic acid or 2,3,4-trimethoxybenzaldehyde.

    Reduction: Formation of 2,3,4-trimethoxybenzylpyrazinecarbohydrazide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-(2,3,4-Trimethoxybenzylidene)-2-pyrazinecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of N’-(2,3,4-Trimethoxybenzylidene)-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,3,4-Trimethoxybenzylidene)nicotinohydrazide
  • N’-(2,3,4-Trimethoxybenzylidene)isonicotinohydrazide
  • (4-Methylpiperazin-1-yl)(2,3,4-trimethoxybenzylidene)amine

Uniqueness

N’-(2,3,4-Trimethoxybenzylidene)-2-pyrazinecarbohydrazide is unique due to its specific substitution pattern on the benzylidene group and its linkage to the pyrazinecarbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C15H16N4O4/c1-21-12-5-4-10(13(22-2)14(12)23-3)8-18-19-15(20)11-9-16-6-7-17-11/h4-9H,1-3H3,(H,19,20)/b18-8+

InChI Key

SQWXVIKYOSZLPF-QGMBQPNBSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=NC=CN=C2)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=NC=CN=C2)OC)OC

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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